molecular formula C16H23N3O3S B2853881 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 2034587-22-7

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2853881
CAS No.: 2034587-22-7
M. Wt: 337.44
InChI Key: BBAXPAFDZJBVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound characterized by its pyrazole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine with 4-ethoxy-3-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may inhibit certain enzymes by mimicking the natural substrates.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group and are commonly used in medicinal chemistry.

Uniqueness: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-5-22-16-7-6-15(10-12(16)2)23(20,21)17-9-8-14-11-13(3)19(4)18-14/h6-7,10-11,17H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAXPAFDZJBVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.